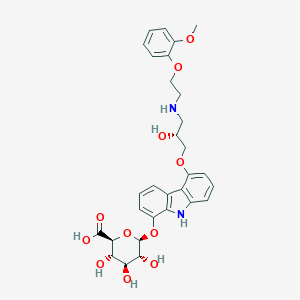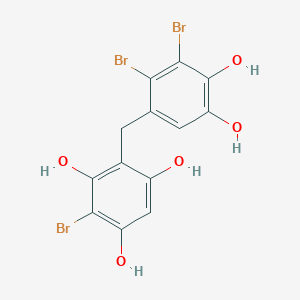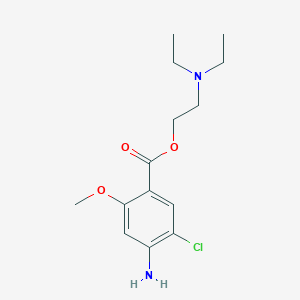
N-(2-Chloro-4-iodophenyl)acetamide
Übersicht
Beschreibung
N-(2-Chloro-4-iodophenyl)acetamide is a chemical compound that is structurally related to various substituted acetamides. While the specific compound is not directly studied in the provided papers, related compounds with chloro and iodo substituents on the phenyl ring have been synthesized and analyzed, providing insights into the potential characteristics of N-(2-Chloro-4-iodophenyl)acetamide. For instance, the structure of 2-chloro-N-(4-chlorophenyl)acetamide has been described, showing that molecules are linked into chains through N—H⋯O hydrogen bonding, which could be similar in N-(2-Chloro-4-iodophenyl)acetamide .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For example, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods could potentially be adapted for the synthesis of N-(2-Chloro-4-iodophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, FTIR, and X-ray crystallography. For instance, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding and intermolecular C—H⋯O interactions . These techniques could be employed to determine the molecular structure of N-(2-Chloro-4-iodophenyl)acetamide and to understand its intramolecular and intermolecular interactions.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give heterocyclic compounds . The presence of chloro and iodo substituents in N-(2-Chloro-4-iodophenyl)acetamide could influence its reactivity, potentially allowing for selective transformations at the aromatic ring or the acetamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their substituents. For example, the polarity and conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide have been studied by dipole moment measurements and quantum chemical calculations . The presence of electron-withdrawing groups such as chloro and iodo in N-(2-Chloro-4-iodophenyl)acetamide would likely affect its polarity, solubility, and overall chemical behavior.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Bonding Interactions
Research on the crystal structure of derivatives of N-(2-Chloro-4-iodophenyl)acetamide has revealed intricate bonding interactions. For instance, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide exhibits a network of N—H⋯O and C—H⋯O hydrogen bonds, coupled with C—Cl⋯π(arene) and C—I⋯π(arene) interactions. These interactions link molecules into complex sheets or interwoven structures, as seen in various acetamides (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Nonlinear Optical Properties
N-(2-Chloro-4-iodophenyl)acetamide and related compounds have been studied for their nonlinear optical properties, which are significant in the field of photonics. Using computational methods, these compounds have been identified as promising for applications like optical switches, modulators, and in optical energy applications (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).
Synthesis and Structure of Derivatives
Synthesis and structural analysis of derivatives of N-(2-Chloro-4-iodophenyl)acetamide, such as N-(2-(trimethylsilyloxy)phenyl)acetamide, have been investigated. These studies involve characterizing the structures using NMR spectroscopy, X-ray analysis, and DFT methods, thereby contributing to the understanding of their chemical properties (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
Radiosynthesis for Research Purposes
Radiosynthesis of related chloroacetanilide herbicides like acetochlor (2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) for studies on their metabolism and mode of action has been performed. This involves creating high specific activity compounds for research purposes, which can have implications in understanding the behavior of similar compounds like N-(2-Chloro-4-iodophenyl)acetamide (Latli & Casida, 1995).
Safety and Hazards
“N-(2-Chloro-4-iodophenyl)acetamide” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOAOZIMUGTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593736 | |
| Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-iodophenyl)acetamide | |
CAS RN |
135050-05-4 | |
| Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)









![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
